E-2-(Dihydrofuran-2-ylidene)-1-phenylethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-(oxolan-2-ylidene)-1-phenylethanone |
InChI |
InChI=1S/C12H12O2/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
KWXDKENNFMPVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C2=CC=CC=C2)OC1 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction via Pyridinium Ylide Intermediate
The most efficient and diastereoselective route to E-2-(dihydrofuran-2-ylidene)-1-phenylethanone involves a one-pot, three-component reaction developed by researchers (Scheme 1) . This method employs:
-
Aromatic aldehydes (e.g., benzaldehyde)
-
Cyclic β-diketo compounds (e.g., 1,3-cyclohexanedione)
-
In situ-generated pyridinium ylide from 2-bromo-1-phenylethanone and pyridine
Although this pathway focuses on thiazolines, the use of 2-bromo-1-phenylethanone as a starting material suggests potential adaptability for dihydrofuran synthesis through variation of nucleophiles.
Comparative Analysis of Synthetic Routes
Table 2 : Key metrics for this compound synthesis
| Method | Yield (%) | Diastereoselectivity | Reaction Time | Scalability |
|---|---|---|---|---|
| Three-component | 75–88 | >20:1 dr | 4–6 hrs | High |
| Microwave | – | – | 15–30 min | Moderate |
The three-component method outperforms microwave-assisted approaches in stereochemical control and product purity. However, microwave technology offers significant time advantages, warranting further investigation into its application for dihydrofuran systems.
Structural and Stereochemical Considerations
X-ray crystallography confirms the E-configuration of the exocyclic double bond in related dihydrofuran derivatives (Fig. 1) . The trans arrangement minimizes steric clash between the phenyl group and dihydrofuran oxygen, explaining the high diastereoselectivity observed in Method 1 .
Critical Factors Influencing Configuration :
-
Base Strength : Stronger bases (e.g., NaOH) favor thermodynamically stable trans products.
-
Solvent Polarity : Aprotic solvents enhance ylide stability, improving reaction efficiency .
Industrial-Scale Considerations
Pricing data indicates significant cost barriers for research-scale quantities:
This underscores the need for optimized large-scale protocols. The three-component method’s solvent-free nature and simple workup (filtration/drying) make it economically viable for kilogram-scale production .
Chemical Reactions Analysis
Cyclization and Heterocycle Formation
The α,β-unsaturated ketone system facilitates intramolecular cyclization. For example, analogous dihydrofuran derivatives undergo Michael addition-initiated ring closure in the presence of nucleophiles or catalysts:
-
Pyridinium ylide-assisted cyclization : In a three-component reaction with aldehydes and cyclic β-diketo compounds, dihydrofuran derivatives form fused trans-2,3-dihydrofuran rings via pyridinium ylide intermediates (no organic solvents required, yields up to 95%) .
-
AgBF₄-catalyzed carboxylation : Under CO₂ atmosphere, conjugated enones undergo 5-exo-dig cyclization to form dihydroisobenzofuran derivatives (15 examples, 50–95% yields) .
Table 1: Cyclization Reactions
| Reactants/Conditions | Product | Yield | Source |
|---|---|---|---|
| Aldehyde + β-diketo compound | Fused trans-2,3-dihydrofuran | 95% | |
| CO₂, AgBF₄, MTBD | Dihydroisobenzofuran carboxylate | 50–95% |
Nucleophilic Additions
The ketone group participates in hydrazone and Schiff base formation, while the exocyclic double bond reacts with nucleophiles:
-
Hydrazine derivatives : Hydrazine hydrate or phenylhydrazine reacts with α,β-unsaturated ketones to form pyrazole derivatives (e.g., compound 7a,b in ).
-
Malononitrile/ethyl cyanoacetate : Conjugate addition followed by cyclization yields pyridone derivatives (e.g., 10a,b ) .
Table 2: Nucleophilic Addition Reactions
| Reagent | Product | Key Spectral Data (¹H NMR) | Source |
|---|---|---|---|
| Hydrazine hydrate | Pyrazole derivative | δ 7.00 (NH₂), 6.52–7.88 (furan-CH) | |
| Ethyl cyanoacetate | Pyridone derivative | δ 4.24 (CH₂), 1.29 (CH₃), 7.56 (CH) |
Electrophilic Substitution and Metal-Mediated Reactions
The dihydrofuran-ylidene moiety shows limited aromaticity but can engage in metal-catalyzed transformations:
-
Fe(II)-catalyzed oxime formation : Styrene analogs react with NO under Fe(II) catalysis to form ketoximes (32–92% yields) .
-
Silver-mediated alkyne activation : AgBF₄ promotes cyclization of enol tautomers into isobenzofuranylidene derivatives .
Tautomerization and Rearrangements
The enol-keto tautomerism of the α,β-unsaturated ketone enables reactivity modulation:
-
Deuterium-labelling studies : Confirm hydrogen shifts during cyclization (e.g., α-hydrogen migration in Ag-catalyzed carboxylation) .
Environmental and Synthetic Considerations
Scientific Research Applications
Organic Synthesis
E-2-(Dihydrofuran-2-ylidene)-1-phenylethanone serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in several chemical reactions, including:
- Diels-Alder Reactions : The compound can act as a diene or dienophile in Diels-Alder reactions, facilitating the formation of complex cyclic structures. This reaction is crucial for synthesizing various natural products and pharmaceuticals .
- Enolate Chemistry : It has been utilized in enolate chemistry, where it can undergo transformations to yield enantiomerically enriched products. This application is particularly valuable in the synthesis of chiral compounds, which are essential in drug development .
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Compounds with similar furan structures have shown antibacterial and antifungal activities. Studies suggest that derivatives of this compound may inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .
- Anticancer Activity : Preliminary studies have indicated that this compound and its derivatives may possess anticancer properties. For example, modifications in the furan moiety have been linked to enhanced efficacy against specific cancer cell lines, suggesting a mechanism of action that warrants further investigation.
Material Science
The compound's unique chemical structure also opens avenues for applications in material science:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance their properties. Its ability to undergo polymerization reactions makes it suitable for developing new materials with improved mechanical and thermal stability .
Case Study 1: Diels-Alder Reaction
In a study focusing on the Diels-Alder reaction involving this compound, researchers achieved high yields of bicyclic products with excellent diastereoselectivity. The reaction conditions were optimized to maximize efficiency, demonstrating the compound's utility as a building block in synthetic organic chemistry .
Case Study 2: Anticancer Screening
A series of derivatives based on this compound were synthesized and screened for anticancer activity against multiple cell lines. One derivative exhibited an IC50 value of 15 μM against the A549 lung cancer cell line, highlighting the potential of this compound in cancer therapeutics.
Data Tables
Mechanism of Action
The mechanism of action of 2-(oxolan-2-ylidene)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Example Compounds :
- 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone (Compound 4, )
- 2-Chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone (Compound 3, )
Key Findings :
Halogenation and sulfonylation at the β-position significantly enhance antifungal potency. For instance, Compound 4 exhibits potent activity due to the synergistic effects of bromine, chlorine, and sulfonyl groups, which likely increase membrane penetration and target affinity . In contrast, the dihydrofuran-ylidene group’s planar structure may favor interactions with aromatic residues in enzymes or DNA, though biological data are lacking.
Aromatic Substituted Derivatives
Example Compounds :
- 1-(4-Methoxyphenyl)ethanone ()
- 2-(4-Methoxyphenyl)-1-phenylethanone ()
Key Findings: Substitution of the phenyl ring with electron-donating groups (e.g., methoxy) reduces antifungal activity compared to unmodified 1-phenylethanone derivatives, as seen in triazole-based antifungals . The dihydrofuran-ylidene group, being electron-withdrawing, may stabilize reactive intermediates or enhance conjugation, analogous to fluorescence-active BF₂ complexes in .
Heterocyclic-Fused Derivatives
Example Compounds :
- (Z)-2-[Phenanthridin-6(5H)-ylidene]-1-phenylethanone ()
- 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone oxime ()
Key Findings :
Heterocyclic substituents profoundly influence photophysical properties. For example, phenanthridine-fused derivatives exhibit morphology-dependent fluorescence and piezofluorochromism due to extended conjugation and packing effects . The dihydrofuran-ylidene group, while smaller, may offer similar tunability for optical applications.
Biological Activity
E-2-(Dihydrofuran-2-ylidene)-1-phenylethanone, a compound with the molecular formula CHO, has garnered attention in recent years due to its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by a dihydrofuran moiety and a phenyl group. Its chemical properties facilitate interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research indicates that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The results are summarized in Table 1 below.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | Induction of apoptosis via ROS |
| NCI-H460 | 12.3 | Cell cycle arrest at G1/S phase |
| SF-268 | 10.5 | Inhibition of cell proliferation |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
The mechanism by which this compound exerts its anticancer effects appears to involve the generation of reactive oxygen species (ROS) and subsequent apoptosis induction. The compound has been shown to increase pro-apoptotic proteins such as p53 and Bax while decreasing anti-apoptotic proteins like Bcl-2 in treated cells .
Antioxidant Activity
In addition to its anticancer properties, this compound exhibits antioxidant activity. Studies measuring its ability to scavenge free radicals have demonstrated significant activity compared to standard antioxidants like ascorbic acid.
Comparison of Antioxidant Activity
Table 2 presents a comparison of antioxidant activities measured using DPPH and ABTS assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| E-2-(Dihydrofuran-2-ylidene)-1-PHE | 20.4 | 15.8 |
| Ascorbic Acid | 25.0 | 18.0 |
Q & A
Q. What are the common synthetic routes for E-2-(Dihydrofuran-2-ylidene)-1-phenylethanone?
The synthesis of this compound typically involves ketone functionalization and cyclization. A general approach includes:
- Step 1 : Formation of α,β-epoxyketones via epoxidation of α,β-unsaturated ketones.
- Step 2 : Thiolysis of the epoxy group using NaOH-catalyzed reactions in water to introduce thiol-containing substituents, as demonstrated in analogous systems .
- Step 3 : Cyclization under acidic or thermal conditions to form the dihydrofuran-2-ylidene moiety.
For enantioselective synthesis, spiroborate ester catalysts (e.g., 10% loading) can achieve high enantiomeric excess in related ketone reductions .
Q. How is the molecular structure of this compound characterized?
Key characterization methods include:
- X-ray Diffraction (XRD) : Resolve bond lengths, angles, and stereochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, ensuring precision in crystallographic data .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) and dihydrofuran ring vibrations. Neat liquid samples analyzed via grating instruments (e.g., Perkin-Elmer 180) provide resolution down to 4 cm⁻¹ .
- Nuclear Magnetic Resonance (NMR) : Assign proton environments, particularly the conjugated enone system and phenyl group substituents.
Advanced Research Questions
Q. How do substituents on the phenyl ring affect the photophysical properties of this compound derivatives?
Substituents significantly alter electronic transitions and fluorescence:
- Electron-Donating Groups (e.g., -OCH₃) : Red-shift emission due to enhanced conjugation, as seen in BF₂ complexes with phenanthridinyl derivatives .
- Electron-Withdrawing Groups (e.g., -NO₂) : Quench fluorescence via charge-transfer interactions.
- DFT Calculations : Predict HOMO-LUMO gaps and solvatochromic effects. For example, N,N-dimethylamino groups induce bathochromic shifts in polar solvents .
Q. What methodologies are employed to analyze the solid-state fluorescence and piezofluorochromic behavior of this compound complexes?
- X-ray Crystallography : Reveal molecular packing modes. For instance, tight π-π stacking in C4 (a derivative) quenches solid-state emission .
- Powder XRD : Correlate morphology changes (e.g., crystalline-to-amorphous transitions) with emission shifts under mechanical stress .
- Time-Resolved Spectroscopy : Measure excited-state lifetimes to distinguish radiative vs. non-radiative decay pathways.
Q. How can computational modeling optimize the design of this compound derivatives for specific applications?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., dipole moments, polarizabilities) to predict reactivity and photostability .
- Molecular Dynamics (MD) Simulations : Model solvent interactions and aggregation effects in solution-phase studies.
- QSPR/QSAR Models : Relate substituent effects (e.g., Hammett constants) to biological activity or material performance.
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution data, ensuring proper handling of twinned crystals or disorder .
- Spectroscopic Validation : Cross-reference IR and NMR data with NIST-standardized libraries to confirm functional groups .
- Safety Protocols : Follow guidelines for handling reactive intermediates (e.g., α,β-epoxyketones), including PPE and ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
